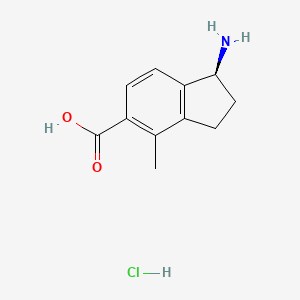
(S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato es un compuesto quiral con un potencial significativo en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un sistema de anillo de indeno, un grupo amino y un grupo ácido carboxílico. La forma clorhidrato mejora su solubilidad en agua, haciéndolo más adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato normalmente implica varios pasos:
Formación del anillo de indeno: El anillo de indeno se puede sintetizar mediante una reacción de Diels-Alder entre un dieno y un dienófilo.
Introducción del grupo amino: El grupo amino se puede introducir mediante aminación reductora, donde un aldehído o cetona se hace reaccionar con amoníaco o una amina en presencia de un agente reductor.
Carboxilación: El grupo ácido carboxílico se puede introducir mediante carboxilación de un intermedio adecuado utilizando dióxido de carbono a alta presión y temperatura.
Resolución de enantiómeros: El centro quiral se resuelve utilizando técnicas de resolución quiral como la cristalización con un agente de resolución quiral.
Métodos de producción industrial
La producción industrial de este compuesto puede incluir:
Síntesis a gran escala: Utilizando reactores automatizados para la reacción de Diels-Alder y pasos posteriores para garantizar la coherencia y el rendimiento.
Purificación: Empleo de técnicas como la cristalización, la cromatografía y la destilación para purificar el compuesto.
Control de calidad: Implementación de medidas de control de calidad rigurosas para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden usar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes.
Sustitución: Formación de aminas o amidas sustituidas.
Aplicaciones Científicas De Investigación
(S)-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible papel en los sistemas biológicos y como ligando en ensayos bioquímicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (S)-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo ácido carboxílico puede participar en interacciones iónicas. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
®-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato: El enantiómero del compuesto con diferente actividad biológica.
1-amino-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato: Carece del grupo metilo, lo que lleva a diferentes propiedades químicas.
4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato: Carece del grupo amino, lo que afecta su reactividad y aplicaciones.
Singularidad
(S)-1-amino-4-metil-2,3-dihidro-1H-inden-5-ácido carboxílico clorhidrato es único debido a su centro quiral específico y la presencia de ambos grupos amino y ácido carboxílico. Esta combinación permite una reactividad química versátil y una posible actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
(1S)-1-amino-4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-6-7-4-5-10(12)9(7)3-2-8(6)11(13)14;/h2-3,10H,4-5,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
Clave InChI |
YUFVJDTXUGVPEC-PPHPATTJSA-N |
SMILES isomérico |
CC1=C(C=CC2=C1CC[C@@H]2N)C(=O)O.Cl |
SMILES canónico |
CC1=C(C=CC2=C1CCC2N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



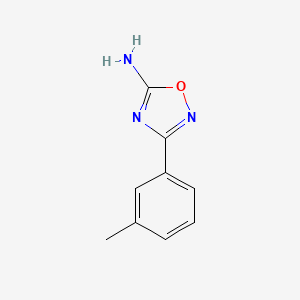
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733960.png)
![1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
![(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733984.png)
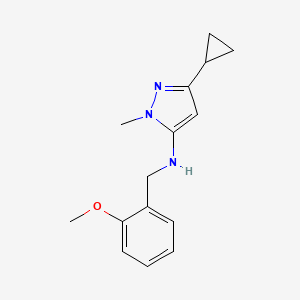
![1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B11733997.png)
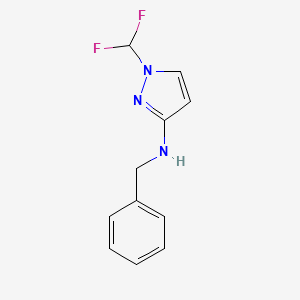
![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)
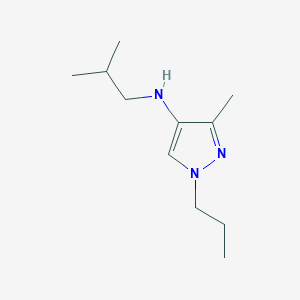
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734010.png)
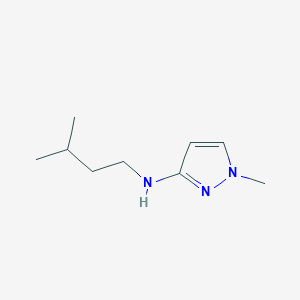

![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)
